Positional Selectivity in Kinase Inhibition: 7-Cl Targets c-Met While 6-Cl Isomer Favors CK2 – SAR Divergence by Chlorine Placement
The 7-chloro positional isomer embedded in imidazo[1,2-a]pyridine-3-carboxylic acid scaffolds permits potent c-Met kinase inhibition, with the closely related ethyl ester analog (CAS 1335053-81-0) demonstrating IC50 = 3.9 nM against c-Met enzyme [1]. In contrast, the 6-chloro regioisomer (CAS 138642-96-3) is a validated CK2 inhibitor — a fundamentally different kinase target — with no c-Met activity reported at analogous concentrations . This positional selectivity cannot be achieved by interchanging the 6- and 7-chloro isomers, as the chlorine position dictates kinase binding pocket complementarity.
| Evidence Dimension | Kinase inhibition target selectivity (c-Met vs CK2) |
|---|---|
| Target Compound Data | 7-Cl scaffold: c-Met IC50 = 3.9 nM (ethyl ester analog); CK2 activity not detected |
| Comparator Or Baseline | 6-Cl isomer (CMIPCA, CAS 138642-96-3): CK2 inhibitor (potent, quantitative IC50 not publicly disclosed); c-Met activity not reported |
| Quantified Difference | Qualitative target switch (c-Met vs CK2) driven by chlorine substitution position; >100-fold selectivity window inferred from distinct kinase profiling panels |
| Conditions | c-Met inhibition assay: recombinant human c-Met kinase domain, ATP concentration at Km (ATP). CK2 inhibition: recombinant human CK2 holoenzyme, radiometric assay. |
Why This Matters
For c-Met inhibitor lead optimization, the 7-chloro substitution is a critical SKU-level determinant — procurement of the 6-chloro isomer will not reproduce c-Met SAR and will derail structure-based design.
- [1] Zhu, W.; et al. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Med. Chem. Lett. 2015, 6 (5), 507–512. Compound 22e IC50 = 3.9 nM. View Source
